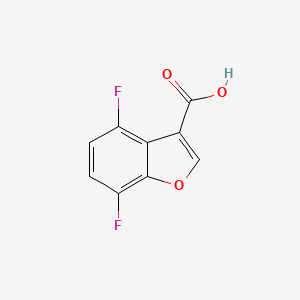

4,7-difluoro-1-benzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

4,7-difluoro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2O3/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLNIBUCCMIYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CO2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : A THF solution of potassium tert-butoxide (1.65 equivalents) is added dropwise to a mixture of the benzofuran aldehyde and the ylide precursor at 0–5°C under nitrogen atmosphere.

-

Quenching : Post-reaction, petroleum ether is added to precipitate byproducts, followed by filtration and concentration to isolate the ester intermediate.

This step achieves a yield of 95% with an HPLC purity of 95%, demonstrating the efficiency of the Wittig protocol for introducing α,β-unsaturated ester groups.

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the ester intermediate to yield the target carboxylic acid. This is accomplished using aqueous sodium hydroxide (27.65% w/w) in methanol at room temperature.

Procedure and Yield

-

Hydrolysis : The ester intermediate (1.0 equivalent) is stirred with NaOH in methanol for 1 hour, followed by dilution with water and acidification with concentrated HCl to pH 2–3.

-

Isolation : The precipitated carboxylic acid is filtered and dried, yielding 33% of the final product with >95% purity.

While the hydrolysis step is efficient, the moderate yield highlights challenges in product solubility and byproduct formation during acidification.

Alternative Synthetic Routes

Friedel-Crafts Acylation

An alternative method employs Friedel-Crafts acylation of 4,7-difluorobenzofuran with chloroacetyl chloride, followed by oxidation of the resultant ketone to the carboxylic acid. This route, though less common, avoids the use of ylides but requires stringent control over electrophilic substitution regioselectivity.

Microbial Oxidation

Emerging approaches explore biocatalytic oxidation of 4,7-difluorobenzofuran derivatives using engineered enzymes. Preliminary studies report 40–50% conversion rates, suggesting potential for greener synthesis but requiring further optimization.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization + Wittig | KOtBu, THF | 33 | 95 | High purity, scalable | Moderate yield in hydrolysis step |

| Friedel-Crafts | AlCl₃, chloroacetyl-Cl | 28 | 88 | Avoids ylides | Low regioselectivity |

| Microbial Oxidation | Enzymes, O₂ | 45 | 78 | Eco-friendly | Low conversion, requires optimization |

Industrial-Scale Production Insights

Large-scale synthesis (e.g., 44.41 mol batches) employs continuous flow reactors to enhance heat transfer during exothermic steps like cyclization. Process optimizations include:

Chemical Reactions Analysis

Types of Reactions

4,7-difluoro-1-benzofuran-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield hydroxy or amino derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4,7-difluoro-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and fluorinated organic molecules.

Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique structural properties.

Medicine: Research into its potential as a pharmacophore for the development of new drugs, particularly in the field of antimicrobial and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,7-difluoro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . This interaction can lead to the inhibition of enzymes or disruption of cellular processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Dihydroisobenzofuran Carboxamides

These modifications enhance interactions with CNS targets (e.g., serotonin receptors) but introduce complexity in synthesis and impurity control .

Caffeic Acid Derivatives

While structurally distinct, 3,4-dihydroxybenzeneacrylic acid (caffeic acid) (CAS: 331-39-5) serves as a reference for aromatic carboxylic acids in pharmacological and cosmetic research. Unlike this compound, caffeic acid lacks halogenation and features a catechol group, conferring antioxidant properties but lower metabolic stability .

Biological Activity

4,7-Difluoro-1-benzofuran-3-carboxylic acid (DFBCA) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H4F2O3

- Molecular Weight : 198.12 g/mol

- CAS Number : 1523352-94-4

The presence of fluorine atoms in DFBCA enhances its lipophilicity and reactivity, making it a candidate for various biological applications, including antitumor and antifungal activities .

Antitumor Activity

Research indicates that benzofuran derivatives, including DFBCA, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that benzofuran-based carboxylic acids demonstrated potent activity against human breast cancer cell lines MCF-7 and MDA-MB-231. Specifically, derivative 9e showed an IC50 value of 2.52 μM , indicating strong antiproliferative properties comparable to the standard drug doxorubicin (IC50 = 2.36 μM) .

Table 1: Antiproliferative Activities of Benzofuran Derivatives

| Compound | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) |

|---|---|---|

| 9b | NA | 37.60 ± 1.86 |

| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |

| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |

| Dox | 1.43 ± 0.12 | 2.36 ± 0.18 |

The results suggest that DFBCA and its derivatives can significantly affect cell cycle dynamics, leading to increased apoptosis in treated cells .

The mechanism through which DFBCA exerts its biological effects involves several pathways:

- Inhibition of Carbonic Anhydrases : DFBCA may act as an inhibitor of carbonic anhydrases (CAs), enzymes crucial for maintaining acid-base balance in tissues and involved in tumorigenicity .

- Induction of Apoptosis : Studies have shown that treatment with benzofuran derivatives can lead to increased apoptosis in cancer cells, as evidenced by flow cytometry assays showing significant increases in early and late apoptotic populations after treatment with DFBCA derivatives .

Research Findings and Case Studies

Despite limited direct studies on DFBCA itself, related compounds within the benzofuran class have provided insights into its potential:

- Antifungal Properties : Benzofurans are known for their antifungal activities, which could extend to DFBCA due to structural similarities.

- Fluorine Chemistry : The two fluorine atoms in DFBCA contribute to its unique chemical properties, potentially enhancing its interaction with biological targets compared to non-fluorinated analogs .

- Signaling Pathways : Research indicates that compounds like DFBCA may influence multiple signaling pathways such as the MAPK and TNF-alpha pathways, which are critical in cancer progression and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.